4-Decanamidobutanoic acid

Description

4-Acetamidobutanoic acid (CAS No. 3025-96-5) is a derivative of γ-aminobutyric acid (GABA), featuring a four-carbon butanoic acid backbone with an acetamido group (-NHCOCH₃) at the fourth position. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol. It exists as a white to off-white solid under standard conditions and is primarily used in biochemical research, particularly in studies related to the urea cycle, amino group metabolism, and neurotransmitter pathways .

Propriétés

Numéro CAS |

111109-95-6 |

|---|---|

Formule moléculaire |

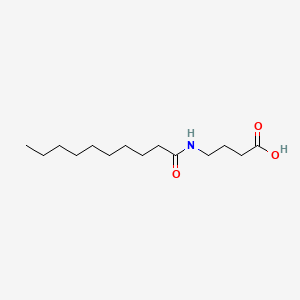

C14H27NO3 |

Poids moléculaire |

257.37 g/mol |

Nom IUPAC |

4-(decanoylamino)butanoic acid |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) |

Clé InChI |

BARYBGIAWGGBOE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(=O)NCCCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-decanamidobutanoic acid typically involves the amidation of butanoic acid derivatives with decanamide. One common method is the reaction of 4-bromobutanoic acid with decanamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Decanamidobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed under appropriate conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Decanamidobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 4-decanamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Key Properties:

- Solubility: Soluble in polar solvents like water and ethanol.

- Biological Role : Acts as a metabolic intermediate in NAD-linked aldehyde dehydrogenase pathways (EC 1.2.1.3) .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-acetamidobutanoic acid but differ in functional groups, reactivity, and applications.

4-Azidobutanoic Acid

- Molecular Formula : C₄H₇N₃O₂ (inferred from structure).

- CAS No.: Not explicitly stated; product code A3622 .

- Functional Group : Azido (-N₃) at the fourth position.

- Applications : Used as a reagent in click chemistry and bioorthogonal labeling due to its reactive azide group .

- Safety : Requires strict handling precautions (e.g., P201: "Obtain special instructions before use") .

4-Methoxy-2,4-dioxobutanoic Acid

- Molecular Formula : C₅H₆O₅ (inferred).

- CAS No.: 39815-78-6 .

- Functional Groups : Methoxy (-OCH₃) and two oxo (=O) groups.

4-(Dimethyloxidoamino)butanoic Acid Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₃ (inferred).

- CAS No.: 80817-83-0 .

- Functional Group: Dimethyloxidoamino (-N(O)(CH₃)₂) at the fourth position.

- Applications : Used in synthetic chemistry as a nitroxide radical precursor or stabilizing agent.

- Properties : Hydrochloride salt form enhances stability for storage .

Comparative Data Table

Research Findings and Key Differences

Reactivity

- 4-Acetamidobutanoic Acid: Exhibits low reactivity due to the stable acetamido group, making it suitable for metabolic pathway studies .

- 4-Azidobutanoic Acid: Highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation .

Activité Biologique

4-Decanamidobutanoic acid, a compound derived from butanoic acid, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which significantly influences its biological activity. The molecular formula is , with a molecular weight of 227.34 g/mol. Its structure can be represented as follows:

Pharmacological Profile

The biological activity of this compound is primarily attributed to its role as a short-chain fatty acid (SCFA) and its interaction with various biological pathways. Key areas of interest include:

- Anti-inflammatory Effects : Similar to other SCFAs, this compound exhibits anti-inflammatory properties by modulating immune responses. It has been shown to inhibit histone deacetylases (HDACs), leading to increased expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) .

- Antimicrobial Activity : this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This activity is hypothesized to arise from its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

- Neuroprotective Effects : Emerging research suggests that SCFAs can cross the blood-brain barrier and exert neuroprotective effects. This mechanism may involve modulation of neuroinflammation and enhancement of neuronal survival .

The mechanisms through which this compound exerts its effects are multifaceted:

- HDAC Inhibition : By inhibiting HDACs, the compound promotes histone acetylation, which can lead to altered gene expression profiles associated with inflammation and cell survival .

- G-Protein Coupled Receptors (GPCRs) : It may activate specific GPCRs involved in metabolic regulation and immune response modulation, contributing to its anti-inflammatory effects .

Case Studies

Several case studies illustrate the potential applications of this compound in clinical settings:

- Inflammatory Bowel Disease (IBD) : A study investigated the effects of SCFAs, including this compound, on patients with IBD. Results indicated significant reductions in inflammatory markers and improved clinical outcomes, suggesting a beneficial role in managing gut inflammation .

- Metabolic Disorders : Another case study focused on patients with obesity-related metabolic disorders. Supplementation with SCFAs led to improved insulin sensitivity and reduced adipose tissue inflammation, highlighting the compound's potential in metabolic health .

- Neurodegenerative Diseases : Research involving animal models of neurodegeneration demonstrated that administration of this compound resulted in decreased neuroinflammation and improved cognitive function, supporting its neuroprotective properties .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other notable SCFAs:

| Compound | Anti-inflammatory | Antimicrobial | Neuroprotective | HDAC Inhibition |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Butyric Acid | Yes | Moderate | Yes | Strong |

| Propionic Acid | Moderate | Moderate | Limited | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.